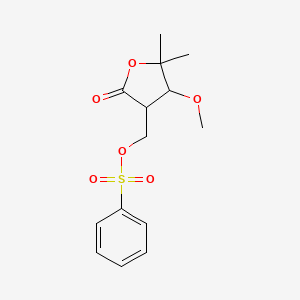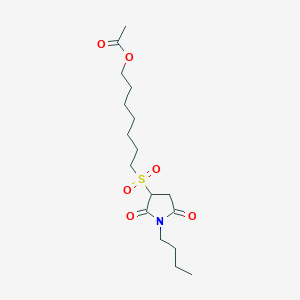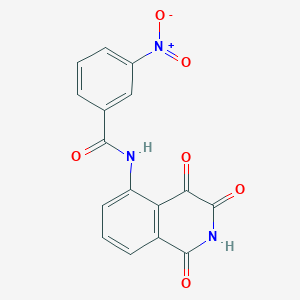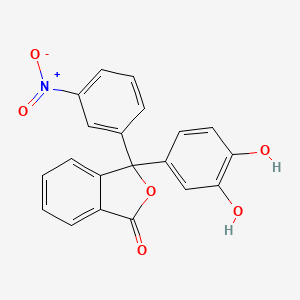
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate is an organic compound that belongs to the class of carbamate esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate typically involves the reaction of 5-oxopyrrolidine with 2,5-dichlorophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. The dichlorophenyl group enhances the binding affinity of the compound to the target enzyme, while the pyrrolidinone ring provides structural stability. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidinone ring structure but differ in their substituents.
Carbamate esters: Compounds such as methyl carbamate and ethyl carbamate share the carbamate ester functional group.
Uniqueness
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate is unique due to the presence of both the pyrrolidinone ring and the dichlorophenyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The dichlorophenyl group, in particular, enhances the compound’s binding affinity to target enzymes, making it a valuable scaffold for drug development.
Propiedades
Número CAS |
88015-93-4 |
|---|---|
Fórmula molecular |
C11H10Cl2N2O3 |
Peso molecular |
289.11 g/mol |
Nombre IUPAC |
(5-oxopyrrolidin-3-yl) N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-6-1-2-8(13)9(3-6)15-11(17)18-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17) |
Clave InChI |
LCHWPDAFANNCJQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)OC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)
![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
![7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B12879186.png)


![Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate](/img/structure/B12879216.png)
![1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-](/img/structure/B12879220.png)
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)

